molecular formula C18H15NO2S B7543530 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole

Cat. No.: B7543530
M. Wt: 309.4 g/mol
InChI Key: LIXNIJPZKOSMOX-UHFFFAOYSA-N
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Description

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole is a compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a naphthalene ring attached to a sulfonyl group, which is further connected to a 2,3-dihydroindole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with a naphthalenesulfonyl chloride in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with melatonin receptors, exhibiting neuroprotective effects by regulating circadian rhythms and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a sulfonyl group attached to a 2,3-dihydroindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,19-13-12-15-7-2-4-10-17(15)19)18-11-5-8-14-6-1-3-9-16(14)18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNIJPZKOSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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